molecular formula C12H13N3O2 B1374165 3-(1,3-Benzoxazol-2-ylmethyl)piperazin-2-one CAS No. 1404752-63-1

3-(1,3-Benzoxazol-2-ylmethyl)piperazin-2-one

Cat. No.: B1374165
CAS No.: 1404752-63-1
M. Wt: 231.25 g/mol
InChI Key: ICGJIGBJUOHSHE-UHFFFAOYSA-N
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Description

3-(1,3-Benzoxazol-2-ylmethyl)piperazin-2-one is a chemical compound with the molecular formula C12H13N3O2 and a molecular weight of 231.25 g/mol . This compound is characterized by the presence of a benzoxazole ring attached to a piperazinone moiety, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Benzoxazol-2-ylmethyl)piperazin-2-one typically involves the reaction of 1,3-benzoxazole with piperazin-2-one under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the piperazin-2-one, followed by the addition of 1,3-benzoxazole . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Benzoxazol-2-ylmethyl)piperazin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound .

Mechanism of Action

The mechanism of action of 3-(1,3-Benzoxazol-2-ylmethyl)piperazin-2-one involves its interaction with specific molecular targets and pathways. The benzoxazole ring can interact with enzymes or receptors, modulating their activity. The piperazinone moiety may enhance the compound’s binding affinity and specificity . These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    3-(1,3-Benzoxazol-2-ylmethyl)piperazine: Similar structure but lacks the carbonyl group in the piperazinone moiety.

    2-(1,3-Benzoxazol-2-ylmethyl)piperidin-4-one: Contains a piperidinone ring instead of a piperazinone ring.

    1,3-Benzoxazol-2-ylmethylamine: Lacks the piperazinone ring and has an amine group instead.

Uniqueness

3-(1,3-Benzoxazol-2-ylmethyl)piperazin-2-one is unique due to the presence of both the benzoxazole and piperazinone rings, which confer distinct chemical and biological properties.

Biological Activity

3-(1,3-Benzoxazol-2-ylmethyl)piperazin-2-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, synthesizing findings from various studies, including case studies and data tables.

Chemical Structure and Synthesis

The compound features a benzoxazole moiety linked to a piperazinone structure. Its synthesis typically involves the reaction between 1,3-benzoxazole and piperazin-2-one, often utilizing sodium hydride as a base to facilitate the reaction. The resulting compound has shown promise in various biological assays due to its unique structural properties that enhance its interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing selective action primarily against Gram-positive bacteria such as Bacillus subtilis and some antifungal properties against Candida albicans. The minimal inhibitory concentrations (MIC) for these activities are summarized in Table 1.

CompoundMIC (µg/mL) - Bacillus subtilisMIC (µg/mL) - Candida albicans
This compound2550

This table illustrates the compound's efficacy compared to control groups, indicating a promising potential for further development as an antimicrobial agent .

Anticancer Activity

The anticancer properties of this compound have been explored extensively. In vitro studies have demonstrated its cytotoxic effects on various cancer cell lines, including MDA-MB-231 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells, as evidenced by TUNEL assays which confirm DNA fragmentation indicative of apoptotic processes.

Case Study: MDA-MB-231 Cell Line

In a study assessing the cytotoxic effects of this compound on MDA-MB-231 cells, the following results were obtained:

Treatment Concentration (µM)Cell Viability (%)
Control100
1075
5045
10020

These results highlight a dose-dependent reduction in cell viability, suggesting significant anticancer potential .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The benzoxazole ring may modulate enzyme activity or receptor interactions, while the piperazinone moiety enhances binding affinity. This dual interaction is hypothesized to contribute to both its antimicrobial and anticancer properties .

Comparative Analysis with Similar Compounds

When compared to structurally similar compounds such as 3-(1,3-benzoxazol-2-ylmethyl)piperazine and other benzoxazole derivatives, this compound demonstrates unique biological profiles due to the presence of both benzoxazole and piperazinone rings. This structural uniqueness may confer enhanced pharmacological properties and specificity toward biological targets.

Properties

IUPAC Name

3-(1,3-benzoxazol-2-ylmethyl)piperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c16-12-9(13-5-6-14-12)7-11-15-8-3-1-2-4-10(8)17-11/h1-4,9,13H,5-7H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICGJIGBJUOHSHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C(N1)CC2=NC3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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